3-bromo-N-ethyl-4-fluoroaniline
Description
3-bromo-N-ethyl-4-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound is characterized by the presence of a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzene ring
Properties
IUPAC Name |
3-bromo-N-ethyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHUGWDGYXRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-ethyl-4-fluoroaniline can be achieved through several methods. One common approach involves the bromination of N-ethyl-4-fluoroaniline. This can be done by reacting N-ethyl-4-fluoroaniline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-ethyl-4-fluoroaniline may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-N-ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Nitroanilines or nitrosoanilines.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-bromo-N-ethyl-4-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-ethyl-4-fluoroaniline depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
4-bromo-3-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
3-bromo-4-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
N-ethyl-4-fluoroaniline: Similar structure but lacks the bromine atom.
Uniqueness: 3-bromo-N-ethyl-4-fluoroaniline is unique due to the combination of the bromine, fluorine, and ethyl groups, which can influence its reactivity and binding properties.
Biological Activity
Introduction
3-Bromo-N-ethyl-4-fluoroaniline is an organic compound that belongs to the class of anilines, characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position of the aromatic ring, along with an ethyl group attached to the nitrogen atom. This structural configuration influences its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrF N
- Molecular Weight : Approximately 190.01 g/mol
- Structure :
The biological activity of 3-bromo-N-ethyl-4-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) can significantly affect the compound's binding affinity and selectivity for these targets. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, which is critical in therapeutic applications.
Biological Activity
- Enzyme Inhibition
-
Cytotoxicity
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This suggests that 3-bromo-N-ethyl-4-fluoroaniline may have potential applications in cancer therapy.
-
Binding Affinity
- The presence of bromine and fluorine atoms is known to enhance the binding properties of anilines to biological targets. For example, compounds with these halogens have shown increased affinity for certain receptors and enzymes, indicating that 3-bromo-N-ethyl-4-fluoroaniline might also possess similar properties .
Comparative Analysis with Similar Compounds
A comparative analysis of 3-bromo-N-ethyl-4-fluoroaniline with structurally similar compounds reveals significant differences in biological activity due to variations in substituent positions and types:
| Compound Name | Key Differences | Biological Activity Potential |
|---|---|---|
| 4-Bromo-N-ethyl-3-fluoroaniline | Bromine and fluorine positions are reversed | Similar enzyme inhibition |
| N-Ethyl-4-fluoroaniline | Lacks bromine atom | Reduced binding affinity |
| 4-Chloro-N-ethyl-3-fluoroaniline | Contains chlorine instead of bromine | Different pharmacological profile |
Case Studies
- Cytotoxicity Assays
- Enzyme Interaction Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
